Cas no 1313990-98-5 (tert-butyl 1-cyanocyclopentanecarboxylate)

tert-butyl 1-cyanocyclopentanecarboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 1-cyanocyclopentanecarboxylate
- Cyclopentanecarboxylic acid, 1-cyano-, 1,1-dimethylethyl ester
- 1,1-Dimethylethyl 1-cyanocyclopentanecarboxylate
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- インチ: 1S/C11H17NO2/c1-10(2,3)14-9(13)11(8-12)6-4-5-7-11/h4-7H2,1-3H3
- InChIKey: OBHNLILTNCSRQY-UHFFFAOYSA-N
- ほほえんだ: C1CCC(C(OC(C)(C)C)=O)(C#N)C1
じっけんとくせい
- 密度みつど: 1.02±0.1 g/cm3(Predicted)
- ふってん: 283.0±23.0 °C(Predicted)
tert-butyl 1-cyanocyclopentanecarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1792243-1g |
tert-Butyl 1-cyanocyclopentanecarboxylate |
1313990-98-5 | 98% | 1g |
¥4015.00 | 2024-08-09 |
tert-butyl 1-cyanocyclopentanecarboxylate 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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6. Book reviews
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
tert-butyl 1-cyanocyclopentanecarboxylateに関する追加情報
Introduction to tert-butyl 1-cyanocyclopentanecarboxylate (CAS No. 1313990-98-5)
tert-butyl 1-cyanocyclopentanecarboxylate, with the CAS number 1313990-98-5, is a versatile organic compound that has gained significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structure, which combines a tert-butyl group, a cyclopentane ring, and a cyano group, making it an attractive building block for various applications.
The molecular formula of tert-butyl 1-cyanocyclopentanecarboxylate is C10H15NO2, and its molecular weight is approximately 185.23 g/mol. The tert-butyl group provides steric protection and stability, while the cyano group offers reactivity and functional versatility. The cyclopentane ring adds structural rigidity and conformational constraints, which can be crucial in designing molecules with specific biological activities or physical properties.
In recent years, tert-butyl 1-cyanocyclopentanecarboxylate has been extensively studied for its potential applications in pharmaceutical research. One of the key areas of interest is its use as an intermediate in the synthesis of bioactive compounds. For example, a study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the development of novel anti-inflammatory agents. The tert-butyl group's steric hindrance and the cyano group's reactivity were found to be critical in optimizing the pharmacological properties of the final drug candidates.
Beyond pharmaceutical applications, tert-butyl 1-cyanocyclopentanecarboxylate has also shown promise in materials science. Its unique combination of functional groups makes it suitable for use in polymer synthesis and as a precursor for advanced materials. Research conducted at the University of California, Berkeley, demonstrated that this compound can be used to create polymers with enhanced mechanical properties and improved thermal stability. These polymers have potential applications in industries such as automotive, aerospace, and electronics.
The synthesis of tert-butyl 1-cyanocyclopentanecarboxylate typically involves several steps, including the formation of a cyclopentane derivative followed by functionalization with a cyano group and protection with a tert-butyl ester. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. A recent study published in Organic Letters described an efficient one-pot synthesis method that significantly reduces reaction time and improves yield compared to traditional multi-step processes.
In terms of safety and handling, tert-butyl 1-cyanocyclopentanecarboxylate is generally considered to be stable under standard laboratory conditions. However, like many organic compounds, it should be handled with care to avoid exposure to skin or inhalation. Proper personal protective equipment (PPE) should be used when working with this compound, and it should be stored in a cool, dry place away from incompatible materials.
The environmental impact of tert-butyl 1-cyanocyclopentanecarboxylate is another important consideration. While there is limited data available on its environmental fate and effects, it is essential to follow best practices for waste disposal and minimize any potential release into the environment. Green chemistry principles can be applied to optimize synthetic routes and reduce waste generation during the production process.
In conclusion, tert-butyl 1-cyanocyclopentanecarboxylate (CAS No. 1313990-98-5) is a valuable compound with a wide range of applications in chemical synthesis, pharmaceutical research, and materials science. Its unique structural features make it an attractive building block for developing new materials and bioactive compounds. Ongoing research continues to uncover new possibilities for this compound, further highlighting its importance in modern chemistry.
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